1-Chloro-1-methylcyclohexane
Overview
Description
1-Chloro-1-methylcyclohexane is a chemical compound with the molecular formula C7H13Cl . It has an average mass of 132.631 Da and a monoisotopic mass of 132.070572 Da . The compound is also known by its IUPAC name, 1-Chloro-1-methylcyclohexane .
Synthesis Analysis
The synthesis of 1-Chloro-1-methylcyclohexane can be achieved through the reaction of 1-Methylcyclohexene with HCl . This reaction yields 1-Chloro-1-methylcyclohexane .Molecular Structure Analysis
The molecular structure of 1-Chloro-1-methylcyclohexane includes a total of 21 atoms . There are 13 Hydrogen atoms, 7 Carbon atoms, and 1 Chlorine atom . The molecule contains a total of 21 bonds, including 8 non-H bonds and 1 six-membered ring .Chemical Reactions Analysis
The chemical reaction involving 1-Chloro-1-methylcyclohexane can be represented by the formula: C7H12 + HCl = C7H13Cl . This reaction represents the hydrochlorination process .Scientific Research Applications
Thermodynamic Properties and Phase Transitions
1-Chloro-1-methylcyclohexane has been studied for its thermodynamic properties and phase transitions. Investigations have revealed insights into its heat capacities and enthalpies of transitions in the condensed state. It exists in the plastic crystal state over a narrow temperature interval and its enthalpies of sublimation and vaporization have been measured. Infrared (IR) and Raman spectroscopy have been used for vibrational analyses of this compound, contributing significantly to our understanding of its thermodynamic functions in the ideal gas state (Kabo et al., 1998).
Catalysis and Reaction Selectivity
In the field of organic synthesis, 1-chloro-1-methylcyclohexane plays a role in hydrochlorination reactions. Studies have shown that using specific catalysts can make these reactions highly selective, leading to the formation of this compound in quantitative yield. This highlights its importance in regioselective synthesis and the development of efficient catalytic processes (Delaude & Laszlo, 1991).
Kinetics and Solvent Effects
The kinetics of 1-chloro-1-methylcyclohexane's reactions in various solvents have been extensively studied. This research provides insights into the heterolysis rates in different solvents and the correlation analysis of solvation effects. Such studies are crucial for understanding the reactivity and stability of this compound under different chemical environments (Dvorko et al., 2003).
Application in Synthesis
1-Chloro-1-methylcyclohexane has been used as an intermediate in the synthesis of other chemicals. For instance, its transformation to 1-amino-1-methylcyclohexane using trichloramine and aluminum chloride demonstrates its versatility in organic synthesis. This transformation is key in creating new synthesis pathways for tertiary carbinamines (Kovavic & Chaudhary, 1967).
Safety And Hazards
properties
IUPAC Name |
1-chloro-1-methylcyclohexane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13Cl/c1-7(8)5-3-2-4-6-7/h2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGYBTPYJHQSBBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60239273 | |
Record name | 1-Chloro-1-methylcyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60239273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-1-methylcyclohexane | |
CAS RN |
931-78-2 | |
Record name | 1-Chloro-1-methylcyclohexane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=931-78-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Chloro-1-methylcyclohexane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000931782 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC63061 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63061 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Chloro-1-methylcyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60239273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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